Relevance: This compound shares the 1,3-dimethyl-1H-pyrazol-4-yl moiety with the target compound, 5-{[benzyl(methyl)amino]methyl}-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide. The presence of the 2-fluorophenylmethanone group instead of the isoxazole and benzyl(methyl)amino groups differentiates its pharmacological properties.
2-(Diethylamino)acetamide (25)
Compound Description: This compound, a 5-(substituted aminoacetamide) analog of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, also exhibited antipsychotic-like effects in animal models without inducing seizures. [] It effectively reduced spontaneous locomotion in mice without causing ataxia and selectively inhibited conditioned avoidance in rats and monkeys. [] Furthermore, unlike typical antipsychotics, it did not provoke dystonic movements in haloperidol-sensitized cebus monkeys. [] Biochemical studies suggested that its mechanism of action does not involve dopamine receptors, as it neither bound to them in vitro nor altered striatal dopamine metabolism in vivo. []
Relevance: This compound highlights the potential of substituted aminoacetamide analogs of 1,3-dimethyl-1H-pyrazol-4-yl derivatives for antipsychotic activity. Although not directly structurally related to the target compound, 5-{[benzyl(methyl)amino]methyl}-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide, it showcases the influence of structural modifications on the pharmacological profile of compounds containing the 1,3-dimethyl-1H-pyrazol-4-yl moiety.
Compound Description: Similar to 2-(Diethylamino)acetamide, this compound is another 5-(substituted aminoacetamide) analog of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone that displayed antipsychotic-like activity without dopaminergic involvement. [] It exhibited a similar profile in behavioral tests and lacked the propensity to induce extrapyramidal side effects. []
Relevance: This compound, along with 2-(Diethylamino)acetamide, further strengthens the potential of exploring substituted aminoacetamide derivatives of 1,3-dimethyl-1H-pyrazol-4-yl compounds for antipsychotic applications. Although structurally distinct from the target compound, 5-{[benzyl(methyl)amino]methyl}-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide, it provides valuable insights into the structure-activity relationships within this class of compounds.
Compound Description: This compound demonstrated antipsychotic-like activity in behavioral tests while exhibiting no affinity for D2 dopamine receptors in vitro. []
Compound Description: This compound, structurally related to 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28), showed activity in behavioral tests suggestive of antipsychotic activity and exhibited a positive Ames test result. [] It effectively reduced spontaneous locomotion in mice at non-ataxic doses and inhibited conditioned avoidance responding in rats and monkeys. [] Notably, it did not induce dystonic movements in a primate model for extrapyramidal side effects, unlike traditional antipsychotics. []
Relevance: This compound is another example of a 1,3-dimethyl-1H-pyrazol derivative with a modified substituent at the 4-position that exhibits potential antipsychotic activity. While structurally different from the target compound, 5-{[benzyl(methyl)amino]methyl}-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide, it emphasizes the significance of substitutions on the pyrazole ring for modulating biological activity. ,
Compound Description: This compound was unexpectedly formed during attempts to synthesize a 2-fluorophenyl analog of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. [] It resulted from ring closure instead of the intended substitution. []
Relevance: Although not directly analogous to the target compound, 5-{[benzyl(methyl)amino]methyl}-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide, its formation highlights the potential reactivity of the 1,3-dimethyl-1H-pyrazol-4-yl core and the possibility of unforeseen reactions during synthesis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.